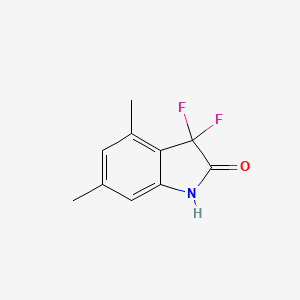

3,3-Difluoro-4,6-dimethylindolin-2-one

Description

3,3-Difluoro-4,6-dimethylindolin-2-one is a fluorinated indolinone derivative characterized by two fluorine atoms at the 3-position and methyl groups at the 4- and 6-positions of the indole core. Indolinones are heterocyclic compounds with a bicyclic structure combining benzene and pyrrolidine rings. The incorporation of fluorine atoms significantly alters the compound’s electronic and steric properties, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C10H9F2NO |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

3,3-difluoro-4,6-dimethyl-1H-indol-2-one |

InChI |

InChI=1S/C10H9F2NO/c1-5-3-6(2)8-7(4-5)13-9(14)10(8,11)12/h3-4H,1-2H3,(H,13,14) |

InChI Key |

PKVCMMHLMJFQDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2(F)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3-difluoro-4,6-dimethylindolin-2-one typically involves the construction of the indolin-2-one core followed by selective introduction of difluoro substituents at the 3-position and methyl groups at the 4 and 6 positions. The key challenges are the regioselective difluorination and the installation of methyl groups on the aromatic ring.

Indolin-2-one Core Formation

The indolin-2-one (oxindole) scaffold is commonly synthesized via cyclization reactions starting from substituted anilines or isatins. A representative method involves the condensation of appropriately substituted anilines with α-haloketones or via intramolecular cyclization of N-substituted acrylamides.

For example, 3-hydroxyindolin-2-one derivatives have been prepared by condensation of isatin derivatives with ketones under acidic conditions, yielding hydroxy-substituted oxindoles that can be further functionalized.

Cyclization strategies using N-methyl-N-phenylmethacrylamide with alkanes under oxidative conditions (using PhI(OAc)2 as oxidant) have also been reported to yield 3,3-disubstituted oxindoles, demonstrating the viability of oxidative annulation/cyclization cascades for oxindole synthesis.

Methylation at the 4 and 6 Positions

Methyl groups on the aromatic ring (positions 4 and 6) are typically introduced via:

Electrophilic Aromatic Substitution (EAS) : Direct methylation of the aromatic ring in the indolin-2-one scaffold using methylating agents such as methyl iodide or methyl triflate under basic or acidic catalysis.

Use of Substituted Precursors : Starting from 4,6-dimethyl-substituted anilines or isatins allows the methyl groups to be present prior to cyclization, preserving the substitution pattern throughout synthesis.

Representative Synthetic Procedure

Based on the literature, a plausible synthetic route for this compound is as follows:

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) : The 19F NMR spectrum typically shows characteristic signals for difluoromethylene groups. For example, fluorine signals appear around δ −138 ppm in DMSO-d6 solvent.

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula with accurate mass matching the calculated m/z for the difluoro-substituted oxindole.

Melting Points and Purity : The target compounds are isolated as solid materials with melting points consistent with literature values, confirming purity and successful synthesis.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,6-dimethylindolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can yield different reduced forms of the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced indole derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

3,3-Difluoro-4,6-dimethylindolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and activity due to fluorination.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,6-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, increasing its efficacy. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

BODIPY Derivatives (e.g., 2-(4-(Dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyltetrazaborinin-2-ium-3-ide)

Structural Similarities :

- Both compounds feature a difluoro-substituted core. The BODIPY derivative contains a boron-dipyrromethene (BODIPY) scaffold with fluorine at the 3-position, similar to the difluoroindolinone. Key Differences:

- Core Structure : BODIPY derivatives utilize a boron-chelated dipyrromethene system, enabling strong fluorescence, whereas 3,3-difluoroindolin-2-one lacks this conjugated system.

- Applications: BODIPY derivatives are widely used in bioimaging, OLEDs, and photodynamic therapy due to their photostability and tunable emission . In contrast, 3,3-difluoro-4,6-dimethylindolin-2-one’s non-conjugated structure limits optical applications but may favor small-molecule drug development.

- Synthesis: BODIPY compounds often require multi-step chelation with BF₂ reagents , while the indolinone is synthesized via radical cyclization or condensation reactions .

Fluorinated Indole/Indolinone Analogs

Example: Oxetanocin T analogs (e.g., a-fluorocyclobutane derivatives from 3,3-difluoro-4-pentenyl radical cyclization) . Comparison:

- Fluorine Positioning: Both compounds feature geminal difluoro groups, but the indolinone’s fluorines are on a rigid bicyclic system, whereas oxetanocin analogs place fluorines on a flexible cyclobutane ring.

- This underscores the need for tailored structural optimization in 3,3-difluoroindolin-2-one derivatives .

Non-Fluorinated Indolinones

Example : 4,6-Dimethylindolin-2-one (lacking fluorine).

Comparison :

- Electronic Effects: Fluorine atoms in this compound reduce electron density at the 3-position, increasing resistance to oxidative metabolism compared to non-fluorinated analogs .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Fluorine’s Role : The geminal difluoro substitution in this compound enhances metabolic stability and bioavailability, a trend observed in fluorinated pharmaceuticals like HIV protease inhibitors .

- Activity Challenges: Despite structural similarities to bioactive compounds (e.g., BODIPY or oxetanocin analogs), the indolinone’s activity depends on precise substituent positioning and core rigidity, as seen in the inactive oxetanocin derivative .

- Synthetic Flexibility : The compound’s synthesis via radical cyclization allows modular substitution, enabling rapid exploration of analogs for structure-activity relationship (SAR) studies.

Q & A

Q. How can the synthesis of 3,3-Difluoro-4,6-dimethylindolin-2-one be optimized to improve yield and purity?

Methodological Answer:

- Reaction Parameter Tuning : Adjust temperature, solvent polarity, and catalyst loading (e.g., fluorinating agents or base catalysts) to minimize side reactions. For example, anhydrous conditions may reduce hydrolysis of intermediates .

- Purification Strategies : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) to isolate high-purity product .

- Quality Control : Confirm structural integrity via and NMR to verify fluorination and methyl group positioning .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What protocols ensure accurate solubility and stability profiling of this compound under varying conditions?

Methodological Answer:

- Solubility Testing : Perform shake-flask experiments in solvents like DMSO, THF, and aqueous buffers (pH 1–13) at 25°C and 37°C .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products (e.g., defluorination or oxidation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

- Computational Validation : Re-evaluate density functional theory (DFT) models (e.g., B3LYP/6-31G**) to account for solvent effects or transition-state barriers .

- Experimental Cross-Check : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., or ) to probe reaction mechanisms .

- Data Triangulation : Compare results with structurally analogous compounds (e.g., 3,5-dibromo-2,6-difluorotoluene) to identify substituent-specific trends .

Q. What strategies mitigate synthetic challenges in introducing fluorine atoms at the 3,3-positions of the indolin-2-one scaffold?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® or NFSI in dichloromethane at -20°C to avoid over-fluorination .

- Protecting Group Strategy : Temporarily block reactive sites (e.g., NH of indolin-2-one) with Boc groups before fluorination .

- In Situ Monitoring : Employ NMR to track fluorination progress and adjust reagent stoichiometry dynamically .

Q. How can researchers design experiments to study the compound’s electronic effects on neighboring functional groups?

Methodological Answer:

Q. What methodologies are effective in identifying degradation pathways under oxidative or photolytic conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to UV light (254 nm) or HO/Fe (Fenton’s reagent) and analyze products via LC-MS .

- Radical Trapping : Add antioxidants (e.g., BHT) or singlet oxygen quenchers (e.g., NaN) to isolate degradation mechanisms .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across different laboratories?

Methodological Answer:

- Standardized Protocols : Adopt uniform reaction scales (e.g., 1 mmol), solvent batches, and equipment (e.g., Schlenk lines for moisture-sensitive steps) .

- Collaborative Verification : Share intermediates for cross-lab characterization (e.g., exchange NMR samples to confirm consistency) .

Safety and Compliance

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.